7-Methylbenzo[b]thiophen-3-amine
Description
Historical Context and Significance of Benzothiophene (B83047) Amine Scaffolds
The benzothiophene core, a fusion of a benzene (B151609) and a thiophene (B33073) ring, is a privileged structure in the world of synthetic chemistry. nih.govresearchgate.net Historically, these scaffolds have been the backbone of numerous compounds with significant biological activity. researchgate.net Their structural similarity to endogenous molecules has made them prime candidates for the development of novel therapeutic agents. nih.govresearchgate.net
The incorporation of an amine group onto the benzothiophene framework gives rise to benzothiophene amines, a class of compounds with an even broader spectrum of biological potential. nih.govnih.govwikipedia.org These derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netnih.gov The versatility of the benzothiophene amine scaffold is further underscored by its presence in several FDA-approved drugs, highlighting its importance in medicinal chemistry. core.ac.uk The ongoing exploration of these compounds continues to yield new lead molecules in drug discovery programs. nih.govresearchgate.net
Overview of Research Trajectories for 7-Methylbenzo[b]thiophen-3-amine and its Analogues
While dedicated research focusing solely on this compound is still emerging, the broader class of aminobenzothiophenes has been the subject of considerable investigation. nih.gov The primary research trajectory for these compounds has been in the discovery of new bioactive agents. nih.govnih.gov For instance, derivatives of aminobenzothiophenes have been synthesized and evaluated as potent inhibitors of various enzymes and as antimitotic agents. nih.gov
The research on analogs, such as 2- and 3-aminobenzothiophene derivatives, has shown promising results in the development of inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Specifically, compounds like 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene have demonstrated potent anticancer activity. nih.gov The exploration of substituted benzothiophenes has also extended to their potential as serotonin-norepinephrine-dopamine releasing agents. wikipedia.org
Future research is likely to focus on the synthesis of a wider range of this compound analogs and a more in-depth evaluation of their biological activities. This includes exploring their potential in treating neurodegenerative diseases and other conditions.
Structural Framework of this compound and its Conformational Considerations
The molecular structure of this compound consists of a benzo[b]thiophene core with a methyl group at the 7-position and an amine group at the 3-position. The benzothiophene system is inherently planar, a feature that can influence its interaction with biological targets. researchgate.net
Conformational analysis of substituted thiophenes and related structures is crucial for understanding their reactivity and biological activity. nih.govnih.gov The orientation of the amine group relative to the thiophene ring is a key conformational parameter. In related N-methylthiophene-2-carboxamide, studies have shown a preference for an eclipsed conformation, influenced by intramolecular hydrogen bonding. nih.gov The rotation around the C-N bond of the amine group in this compound would be subject to steric and electronic effects from the adjacent sulfur atom and the fused benzene ring.
Table 1: Physicochemical Properties of a Related Compound, 7-Chloro-3-methylbenzo[b]thiophene Data for the specific compound this compound is not readily available. The following table presents data for a structurally similar compound to provide some context.
| Property | Value | Reference |
| Molecular Formula | C9H7ClS | |
| Molecular Weight | 182.67 g/mol | |
| Density | 1.293 g/cm³ |
Table 2: Biological Activities of Selected Benzothiophene Amine Analogs
| Compound/Analog | Biological Activity | Reference |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Inhibitor of tubulin polymerization, potent anticancer agent | nih.gov |
| Substituted (2-aminopropyl)benzo[β]thiophenes | Serotonin (B10506)–norepinephrine–dopamine releasing agents | wikipedia.org |
| 6-Aminobenzo[b]thiophene 1,1-dioxide derivatives | STAT3 inhibitory, antimitotic, and senotherapeutic activities | nih.gov |
| 2-Aminobenzothiazole derivatives | Anticancer, antimicrobial, anti-inflammatory | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
7-methyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H9NS/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-5H,10H2,1H3 |
InChI Key |
ROPSZDNMXRPJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CS2)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 7 Methylbenzo B Thiophen 3 Amine
Electrophilic Aromatic Substitution Patterns on the Benzothiophene (B83047) Core
The benzothiophene ring system is generally susceptible to electrophilic aromatic substitution, with the thiophene (B33073) ring being more reactive than the benzene (B151609) portion. In unsubstituted benzothiophene, electrophilic attack typically occurs at the C3 position. However, in 7-Methylbenzo[b]thiophen-3-amine, the substitution pattern is profoundly influenced by the existing substituents.
The C3-amino group is a powerful activating group and an ortho-, para- director. Due to its position on the thiophene ring, it strongly directs incoming electrophiles to the C2 position. The C7-methyl group is also an activating, ortho-, para- director, influencing reactivity on the benzene ring at the C6 and C5 positions (ortho and para, respectively).
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influence | Predicted Reactivity |
|---|---|---|
| C2 | Strongly activated by C3-NH₂ | High |
| C4 | Sterically hindered; moderate activation by thiophene sulfur | Low |
| C5 | Activated by C7-CH₃ (para) | Moderate |
Transformations Involving the Amine Functional Group
The primary amine at the C3 position is a versatile functional handle for a wide array of chemical modifications.
The nucleophilic nitrogen atom of the amine readily participates in N-alkylation and N-acylation reactions.
N-Alkylation: This can be achieved by treating this compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting acid. This process can lead to mono- and di-alkylated products. A selective method for mono-N-alkylation involves the formation of a stable chelate with reagents like 9-borabicyclononane (B1260311) (9-BBN), followed by deprotonation and reaction with an alkyl halide. Another approach is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent.
N-Acylation: The amine can be converted to the corresponding amide by reaction with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction is typically high-yielding and is a common strategy for protecting the amine group or for building more complex molecular structures.
The formation of an amide bond (carboxamide) is a fundamental transformation of the primary amine of this compound. This is typically accomplished by reacting the amine with a carboxylic acid using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency.
A variety of thiophene carboxamides have been synthesized due to their potential biological activities. For example, reacting this compound with a substituted benzoic acid would yield the corresponding N-(7-methylbenzo[b]thiophen-3-yl)benzamide derivative. A novel method for amide bond formation involves the reaction of amines with thioacids, mediated by the formation of highly reactive S-nitroso thioacid intermediates.
Halogenation Reactions at Specific Positions, e.g., C3-Chlorination
While methods exist for the direct C3-chlorination of C2-substituted benzothiophenes using agents like sodium hypochlorite, these are not directly applicable for functionalizing the already substituted C3 position of the target molecule. Instead, halogenation of this compound would proceed as an electrophilic aromatic substitution reaction at the most activated positions of the ring system.
Given the directing
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the molecular structure of organic compounds in solution. For 7-Methylbenzo[b]thiophen-3-amine, both ¹H and ¹³C NMR would provide crucial information about its atomic connectivity and electronic environment.
Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzo[b]thiophene ring system, a singlet for the methyl group, and a signal for the amine protons. The coupling patterns of the aromatic protons would be key to confirming the substitution pattern. The amine protons might appear as a broad singlet, and their chemical shift could be concentration and solvent dependent. amazonaws.comresearchgate.net
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would display unique signals for each carbon atom in a different chemical environment. The chemical shifts of the carbon atoms in the benzo[b]thiophene core would be influenced by the electron-donating effects of the methyl and amino groups. The methyl carbon would appear in the aliphatic region of the spectrum. rsc.orgdocbrown.infochemicalbook.com
A hypothetical data table for the expected NMR shifts is presented below.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H2 | 7.0 - 7.5 | C2: 120 - 125 |
| H4 | 7.2 - 7.8 | C3: 140 - 145 |
| H5 | 7.0 - 7.6 | C3a: 135 - 140 |
| H6 | 7.0 - 7.6 | C4: 120 - 125 |
| NH₂ | 3.5 - 5.0 (broad) | C5: 120 - 125 |
| CH₃ | 2.3 - 2.6 | C6: 125 - 130 |
| C7: 130 - 135 | ||
| C7a: 138 - 142 | ||
| CH₃: 20 - 25 |
Note: These are estimated values based on related compounds and are for illustrative purposes only.
Probing Conformational Analysis and Ligand Inversion using NMR
The amino group at the C3 position of this compound can undergo conformational changes, including rotation around the C-N bond and nitrogen inversion. These dynamic processes can be studied using variable temperature NMR spectroscopy. At lower temperatures, the rate of these processes may slow down sufficiently to be observed on the NMR timescale, potentially leading to the broadening or splitting of signals, particularly for protons or carbons near the amino group. The study of related benzo[b]thiophene derivatives has shown that the conformation of substituent groups can significantly influence their chemical and biological properties. researchgate.net
Advanced 2D-NMR Techniques for Complex Derivative Structures
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are essential for complete structural assignment. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques are routinely used in the characterization of novel substituted benzo[b]thiophenes and their derivatives. mdpi.comnih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Interactions
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been reported, the crystallographic analysis of numerous benzo[b]thiophene derivatives provides a framework for understanding its potential solid-state behavior. nih.govrsc.org
Analysis of Molecular Geometry and Torsional Strain
A crystal structure of this compound would reveal the planarity of the benzo[b]thiophene ring system and the geometry around the nitrogen atom of the amine group. It would also provide precise measurements of the torsion angles between the amino group and the thiophene (B33073) ring, offering insights into any potential steric strain. Studies on related structures have shown that the benzo[b]thiophene core is generally planar. nih.gov
Mass Spectrometry for Fragmentation Pathways and Exact Mass Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn would confirm its elemental formula (C₉H₉NS).
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) and a series of fragment ions. The fragmentation of aromatic amines often involves the loss of a hydrogen atom to form a stable [M-1]⁺ ion. miamioh.eduyoutube.comlibretexts.org Another common fragmentation pathway for aromatic amines is the loss of HCN. miamioh.eduyoutube.com For sulfur-containing heterocycles, fragmentation can involve the loss of sulfur-containing radicals or neutral molecules. The NIST WebBook contains mass spectral data for related compounds like 7-methylbenzo[b]naphtho[2,3-d]thiophene, which can provide some clues about potential fragmentation, although the additional fused ring significantly alters the fragmentation pattern. nist.gov
Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 163 | [C₉H₉NS]⁺˙ | Molecular Ion |
| 162 | [C₉H₈NS]⁺ | Loss of H radical |
| 148 | [C₈H₆NS]⁺ | Loss of CH₃ radical |
| 136 | [C₈H₈S]⁺˙ | Loss of HCN |
| 134 | [C₈H₆S]⁺˙ | Loss of NH₃ |
| 121 | [C₇H₅S]⁺ | Loss of CH₃ and HCN |
Note: This table represents plausible fragmentation pathways based on the general fragmentation of aromatic amines and sulfur heterocycles and is for illustrative purposes only.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key functional groups are the primary amine (-NH₂), the aromatic benzo[b]thiophene core, and the methyl group (-CH₃).
Expected Infrared (IR) Absorption Bands:
As a primary amine, this compound would be expected to exhibit characteristic N-H stretching vibrations. orgchemboulder.com Typically, primary amines show two bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching modes. orgchemboulder.com Another key vibration for primary amines is the N-H bending (scissoring) mode, which typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for an aromatic amine is expected to be a strong band between 1335-1250 cm⁻¹. orgchemboulder.com
The benzo[b]thiophene moiety would contribute to the spectrum with several characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is generally weaker and can be found in the 710-687 cm⁻¹ range.
The methyl group would show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Expected Raman Scattering Peaks:
Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations are often strong in Raman spectra. The C-S stretching vibration of the thiophene ring, while weak in the IR, may show a more prominent peak in the Raman spectrum. The symmetric N-H stretch of the primary amine would also be Raman active.
Without experimental data, a definitive table of peak assignments cannot be constructed. However, a predictive table based on known functional group frequencies is presented below.
Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |
| Asymmetric N-H Stretch | 3500-3400 | IR, Raman | Characteristic of a primary amine. |
| Symmetric N-H Stretch | 3400-3300 | IR, Raman | Characteristic of a primary amine. |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman | From the benzo[b]thiophene ring. |
| Aliphatic C-H Stretch | 2980-2870 | IR, Raman | From the methyl group. |
| N-H Bend (Scissoring) | 1650-1580 | IR | Strong and characteristic for primary amines. orgchemboulder.com |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman | Multiple bands expected from the fused rings. |
| C-H Bend (Methyl) | ~1450, ~1375 | IR | Asymmetric and symmetric bending. |
| C-N Stretch (Aromatic) | 1335-1250 | IR | Expected to be a strong absorption. orgchemboulder.com |
| C-S Stretch | 710-687 | IR, Raman | Often weak in IR, potentially stronger in Raman. |
| N-H Wag | 910-665 | IR | Broad absorption for primary amines. orgchemboulder.com |
UV-Vis Spectroscopy for Electronic Properties and Solvatochromic Shifts
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated benzo[b]thiophene system. The presence of the amino group, an auxochrome, is anticipated to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzo[b]thiophene, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.
The electronic spectrum of aromatic amines is known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red shift (positive solvatochromism) in the absorption maximum. Conversely, a blue shift (negative solvatochromism) can occur if the ground state is more stabilized. For aromatic amines, an increase in solvent polarity typically leads to a bathochromic shift.
Detailed research on the solvatochromic behavior of this compound has not been found. Such a study would involve recording the UV-Vis spectra in a series of solvents with varying polarities and analyzing the shift in the absorption maxima.
Without experimental data, a precise data table cannot be generated. A hypothetical table is provided to illustrate how such data would be presented.
Hypothetical UV-Vis Absorption Data and Solvatochromic Shifts for this compound
| Solvent | Dielectric Constant (ε) | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| n-Hexane | 1.88 | Not Available | Not Available |
| Dichloromethane | 8.93 | Not Available | Not Available |
| Ethanol | 24.55 | Not Available | Not Available |
| Acetonitrile | 37.5 | Not Available | Not Available |
| Water | 80.1 | Not Available | Not Available |
Analysis of such data would reveal the extent of the solvatochromic shifts and provide information about the difference in polarity between the ground and excited electronic states of the molecule.
Computational and Theoretical Investigations of 7 Methylbenzo B Thiophen 3 Amine
Density Functional Theory (DFT) Calculationsresearchgate.netnih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is instrumental in predicting geometric parameters, electronic distributions, and spectroscopic properties, offering insights that correlate well with experimental data. nih.gov
Geometry optimization using DFT methods, such as the B3LYP functional with a 6-311G(d,p) or similar basis set, is performed to determine the most stable three-dimensional conformation of the molecule (i.e., the structure at its lowest energy state). researchgate.netnih.gov For 7-Methylbenzo[b]thiophen-3-amine, the calculation would refine the bond lengths, bond angles, and dihedral angles of the fused benzothiophene (B83047) ring system, the methyl group at position 7, and the amine group at position 3. The resulting optimized structure would likely show a nearly planar benzothiophene core, which is characteristic of this heterocyclic system.
The electronic structure analysis reveals how electrons are distributed across the molecule. The presence of the electron-donating amine group (-NH2) and the weakly electron-donating methyl group (-CH3) are expected to influence the electron density of the aromatic system significantly.
Table 1: Representative Optimized Geometrical Parameters for a Benzothiophene Scaffold (Note: Data is illustrative, based on common values for similar structures, and would be precisely determined in a specific DFT calculation.)
| Parameter | Bond/Angle | Typical Value |
| Bond Lengths (Å) | C-S (thiophene ring) | 1.75 - 1.78 |
| C-C (aromatic) | 1.38 - 1.42 | |
| C-N (amine) | 1.38 - 1.41 | |
| C-C (methyl) | 1.50 - 1.53 | |
| **Bond Angles (°) ** | C-S-C (thiophene ring) | ~92.0 |
| H-N-H (amine) | ~112.0 | |
| C-C-C (benzene ring) | ~120.0 |
Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and electronic properties. nih.govrsc.org The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
In studies of analogous amino-thiophene derivatives, the HOMO is typically delocalized across the π-system of the benzothiophene ring and the lone pair of the amino group, while the LUMO is distributed over the aromatic rings. researchgate.net The introduction of substituents like the methyl and amine groups modifies these energy levels. rsc.org
Table 2: Representative Frontier Molecular Orbital Energies for an Amino-Benzothiophene Analog (Data derived from DFT calculations on 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile researchgate.net)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.780 |
| LUMO | -1.487 |
| Energy Gap (ΔE) | 4.293 |
Theoretical vibrational analysis via DFT is used to calculate the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov These calculations help in the assignment of experimental spectral bands to specific vibrational modes, such as stretching, bending, and rocking of bonds. researchgate.net
For this compound, key predicted vibrations would include the N-H stretching of the amine group, aromatic C-H stretching of the benzene (B151609) ring, aliphatic C-H stretching of the methyl group, C=C stretching within the aromatic system, and the characteristic C-S stretching of the thiophene (B33073) ring. Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental spectra. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: Frequencies are approximate and based on typical values for the respective functional groups.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3400 - 3500 |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 |
| C=C Aromatic Ring Stretch | Benzothiophene Core | 1450 - 1600 |
| C-N Stretch | Aryl-Amine | 1250 - 1350 |
| C-S Stretch | Thiophene Ring | 680 - 710 |
Molecular Docking Studies with Biological Targetsnih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. It is widely used in drug discovery to screen for potential therapeutic candidates and to understand their mechanism of action at a molecular level. nih.gov Benzothiophene derivatives have been docked against various biological targets, including kinases, G-protein coupled receptors, and enzymes involved in neurodegenerative diseases. nih.govresearchgate.netmdpi.com
Docking algorithms calculate a score, typically expressed in kcal/mol, that estimates the binding affinity between the ligand and its protein target. A lower (more negative) score generally indicates a more favorable binding interaction. In a representative study, benzo[b]thiophene derivatives were evaluated for their affinity towards the 5-HT1A serotonin (B10506) receptor. nih.gov The binding affinities (expressed as inhibition constants, Ki) for various analogs highlight how small structural changes can influence binding potency.
Table 4: Example Binding Affinities of Benzothiophene Analogs with the 5-HT1A Receptor (Data from a study on 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one derivatives nih.gov)
| Compound Analog | Target Protein | Binding Affinity (Ki, µM) |
| Analog 7e | 5-HT1A Receptor | 2.30 |
| Analog 6d | 5-HT1A Receptor | > 10 |
| Analog 6f | 5-HT1A Receptor | > 10 |
| Analog 7f | 5-HT1A Receptor | 6.50 |
Beyond predicting affinity, docking studies reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces.
For example, in a docking simulation of a benzo[b]thiophene derivative (compound 7e) with a model of the 5-HT1A receptor, the following key interactions were identified nih.gov:
Aromatic Interaction: The benzo[b]thiophene ring system engaged in an edge-to-face aromatic interaction with the side chain of a phenylalanine residue (F361).
Hydrogen Bonding: A nitrogen atom in the ligand's structure formed a hydrogen bond with the side chain of an asparagine residue (N385), a critical interaction for anchoring the ligand in the binding pocket. nih.gov
Such analyses are crucial for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors. For this compound, the amine group would be a likely hydrogen bond donor, while the fused bicyclic ring system would be prone to hydrophobic and aromatic stacking interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or property descriptors of chemical compounds with their biological activities. These models are instrumental in predicting the activity of new compounds and in understanding the chemical features that are crucial for their biological effects.
Conformational Analysis and Energy Minimization Techniques
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Energy minimization is a computational process used to find the most stable conformer, which corresponds to the lowest energy state on the potential energy surface. This information is vital for understanding how a molecule might interact with a biological target.
No specific studies on the conformational analysis or energy minimization of this compound have been published. Research in this area for related structures, such as other substituted benzenes, indicates that the preferred conformation can be influenced by the nature and position of substituents. rsc.org However, without a dedicated study, the specific torsional angles and energy profile for this compound remain undetermined. Consequently, no data table of conformational preferences can be generated.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide insights into its structural flexibility, stability, and interactions with its environment (e.g., a solvent or a biological receptor) at an atomic level. mdpi.com Key parameters often analyzed in MD simulations include root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. wu.ac.th
A thorough search of the scientific literature found no published molecular dynamics simulations specifically for this compound. While MD simulations are frequently used to investigate the stability of ligand-protein complexes for various bioactive compounds, including some benzothiophene derivatives, this specific molecule has not been the subject of such a study. mdpi.comijpsjournal.com As a result, there are no research findings or data tables to report regarding its dynamic behavior and stability.
Structure Activity Relationship Sar Studies of 7 Methylbenzo B Thiophen 3 Amine Derivatives
Impact of Substituent Position on Biological Activity
The nature and position of substituents on the benzo[b]thiophene ring system play a pivotal role in determining the pharmacological activity of the resulting derivatives.
Effect of Methyl Group at C7 Position
The presence of a methyl group on the benzene (B151609) portion of the benzo[b]thiophene nucleus has been shown to influence biological activity. While direct and extensive SAR studies specifically on the 7-methyl isomer are limited, related studies on other methylated benzo[b]thiophenes suggest a generally positive contribution to potency. For instance, in a series of antitubercular benzo[b]thiophene derivatives, compounds bearing a methyl group were observed to be more effective. nih.gov
In a study focused on antimitotic agents, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene was identified as a highly potent compound, inhibiting cancer cell growth at subnanomolar concentrations. nih.gov Although this compound is the 6-methyl isomer, it highlights the potential for a methyl group on the benzo portion of the scaffold to enhance activity. Furthermore, in synthetic studies, the presence of a substituent at the C7-position of the benzothiophene (B83047) ring has been shown to be well-tolerated, allowing for the generation of diverse derivatives. acs.org
Influence of Amino Group Modifications at C3
The amino group at the C3 position is a critical determinant of the biological activity of this class of compounds. SAR studies on related scaffolds have demonstrated that the presence and nature of the C3-amino group are key for receptor affinity. For example, in a series of chalcone (B49325) derivatives, the NH2-group at the C3 position of the aromatic ring was found to be crucial for affinity to the A1 adenosine (B11128) receptor. nih.govresearchgate.net
Modification of this amino group, for instance through acylation or the formation of Schiff bases, can significantly modulate the biological profile of the parent compound. These modifications can alter the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets.
Role of Halogen and Methoxy (B1213986) Substituents
The introduction of halogen and methoxy groups onto the benzo[b]thiophene scaffold is a common strategy in medicinal chemistry to fine-tune the physicochemical properties and biological activity of lead compounds.
Halogen atoms, such as chlorine and bromine, can enhance biological activity through various mechanisms, including increased lipophilicity, which can improve cell membrane permeability. In a series of benzo[b]thiophene derivatives developed as antitubercular agents, compounds with bromo and chloro substituents demonstrated good activity. nih.gov Specifically, the replacement of a chloro group with a bromo group led to a dramatic enhancement of activity against M. bovis BCG. nih.gov
Methoxy groups, with their ability to act as hydrogen bond acceptors and influence electronic distribution, can also significantly impact biological activity. The potent antimitotic agent, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, features three methoxy groups on the benzoyl moiety, which are crucial for its strong interaction with tubulin. nih.gov
Side Chain Modifications and their Contribution to Activity Profiles
Modification of side chains attached to the benzo[b]thiophene core is a key strategy for optimizing potency and selectivity. In a study on diamino benzo[b]thiophene derivatives as thrombin inhibitors, systematic investigation of the C-3 side chain led to the identification of compounds with significantly increased potency. This highlights the importance of the side chain in interacting with the active site of the target enzyme.
Pharmacophore Development based on SAR Insights
Based on the available SAR data for benzo[b]thiophene derivatives, a general pharmacophore model can be proposed. This model typically consists of a central hydrophobic benzo[b]thiophene core, a hydrogen bond donor/acceptor group (such as the C3-amine), and specific lipophilic and electronic features on the benzo ring and any appended side chains. For instance, in the context of monoamine oxidase (MAO) inhibitors, molecular docking studies of benzo[b]thiophen-3-ol derivatives have helped to underscore potential binding site interactions and suggest structural requirements for improved activity. digitellinc.comnih.gov While not specific to 7-Methylbenzo[b]thiophen-3-amine, these models provide a valuable framework for the rational design of new derivatives with desired biological activities.
Target Specific Biological Activity and Mechanistic Insights of 7 Methylbenzo B Thiophen 3 Amine Derivatives
Antimicrobial Properties and Associated Mechanisms
Derivatives of the benzo[b]thiophene scaffold are recognized for their significant antimicrobial and antifungal activities. nih.govontosight.aidigitellinc.com While specific studies on 7-methylbenzo[b]thiophen-3-amine are limited, research on the broader class of benzo[b]thiophene derivatives provides insights into their potential mechanisms of action. The antimicrobial efficacy appears to be highly dependent on the nature and position of substituents on the thiophene (B33073) ring. nih.gov For instance, the presence of amine, amide, and methyl functionalities has been shown to enhance antimicrobial activity. nih.gov
The proposed mechanisms for the antimicrobial action of benzo[b]thiophene derivatives include the disruption of bacterial cell membrane integrity and the induction of oxidative stress through the production of reactive oxygen species (ROS). digitellinc.comdigitellinc.com Some derivatives have also been identified as potent inhibitors of bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus, which is a mechanism that can overcome multidrug resistance. nih.gov For example, combining the benzo[b]thiophene nucleus with an acylhydrazone functional group has yielded compounds with significant activity against multidrug-resistant S. aureus (MRSA) strains. nih.govmdpi.com One such derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated resistant strains of S. aureus. nih.gov Similarly, certain thiophene-thiosemicarbazone derivatives exert their antifungal effect against Candida albicans by inducing oxidative stress and apoptosis. nih.gov
| Derivative Class | Target Organism | Activity/Mechanism | Reference |
|---|---|---|---|
| Benzo[b]thiophene Acylhydrazones | Multidrug-Resistant Staphylococcus aureus (MRSA) | Identified hits with MIC of 4 µg/mL. nih.gov | nih.gov |
| 3-Halobenzo[b]thiophenes | Gram-positive bacteria (e.g., B. cereus) and fungi (e.g., C. albicans) | Alcohol moiety at the 2-position enhanced activity, with MICs of 128 µg/mL observed. nih.gov | nih.gov |
| Thiophene-thiosemicarbazones | Candida albicans | Mediates antifungal activity through oxidative stress and apoptosis. nih.gov | nih.gov |
| General Benzo[b]thiophene Derivatives | Gram-positive bacteria | Mechanism involves disruption of cell membrane integrity and increased ROS production. digitellinc.com | digitellinc.com |
Antineoplastic Activity and Cellular Target Modulation
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a close structural relative, is a well-explored platform for developing anticancer agents that can bind to a wide range of cancer-specific protein targets. nih.gov Derivatives of this compound have shown significant promise as antineoplastic agents, primarily through their interaction with the cellular cytoskeleton, cell cycle machinery, and key signaling kinases.
Inhibition of Tubulin Polymerization and Colchicine (B1669291) Binding Site Interaction
A primary mechanism of antineoplastic activity for benzo[b]thiophene derivatives is the inhibition of microtubule assembly. nih.gov Microtubules are crucial components of the mitotic spindle, making them a key target for anticancer drugs. Certain 2- and 3-aminobenzo[b]thiophene derivatives function as potent inhibitors of tubulin polymerization by binding to the colchicine site on tubulin. nih.gov
One of the most promising compounds in this class is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, a structural isomer of the target compound, which inhibits cancer cell growth at subnanomolar concentrations. nih.gov This demonstrates that the methyl substitution on the benzo ring, in this case at the 6-position, is compatible with potent antimitotic activity. The interaction with the colchicine site leads to the depolymerization of microtubules, disrupting the formation of the mitotic spindle and halting cell division. nih.gov
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Inhibits cancer cell growth at subnanomolar concentrations. nih.gov | Strongly interacts with tubulin by binding to the colchicine site, inhibiting polymerization. nih.gov | nih.gov |
Kinase Inhibition (e.g., LIMK1, MK2, PIM kinases, FGFR inhibitors)
Benzo[b]thiophene derivatives have been developed as inhibitors of several protein kinases implicated in cancer progression.
FGFR Inhibitors : A patent has described benzo[b]thiophene derivatives for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases, which are involved in cell proliferation, differentiation, and migration, and are often dysregulated in various cancers. wipo.int
MK2 Inhibitors : PF-3644022, a benzothiophene (B83047) derivative, is a potent, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2) with a Ki of 3 nM. researchgate.net MK2 is a downstream target of the p38 MAPK pathway and plays a crucial role in inflammation and cancer by regulating the synthesis of pro-inflammatory cytokines like TNFα. researchgate.net
RhoA/ROCK Pathway : Recently, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized as anticancer agents targeting the RhoA/ROCK pathway. nih.govnih.gov One compound, b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells by suppressing this pathway. nih.govnih.gov
| Derivative Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Benzo[b]thiophene derivatives | FGFRs | Developed as inhibitors for the treatment of cancer. wipo.int | wipo.int |
| PF-3644022 | MK2 | Potent ATP-competitive inhibitor with a Ki of 3 nM. researchgate.net | researchgate.net |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (Compound b19) | RhoA/ROCK pathway | Inhibits proliferation, migration, and invasion in MDA-MB-231 cells. nih.govnih.gov | nih.govnih.gov |
Modulation of Cell Cycle Progression (e.g., G2/M arrest)
As a direct consequence of their ability to disrupt microtubule dynamics, many antimitotic benzo[b]thiophene derivatives cause a halt in the cell cycle. The inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint and arresting cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest prevents the tumor cells from completing mitosis and proliferating.
Receptor Modulation (e.g., G-Protein-Coupled Receptors, Estrogen Receptors)
Beyond their cytotoxic effects, derivatives of the benzo[b]thiophene scaffold can modulate the activity of various cellular receptors, indicating their potential in other therapeutic areas.
Estrogen Receptors (ER) : The estrogen receptor is a key target in the treatment of hormone-dependent breast cancers. Novel 6-OH-benzothiophene derivatives have been designed as selective estrogen receptor covalent antagonists (SERCAs) targeting ERα. nih.gov Furthermore, a series of thiophene-3-benzamide derivatives were developed as potential ER-antagonists, showing significant cytotoxic activity against ER-positive MCF-7 breast cancer cells while having minimal effects on other cell lines. nih.govdntb.gov.ua This highlights the potential of the 3-substituted thiophene core in developing selective hormone modulators.
Histamine (B1213489) H3 Receptors : The histamine H3 receptor is a G-protein-coupled receptor (GPCR) primarily found in the central nervous system. A patent application covers benzofuran- and benzo[b]thiophene-2-carboxylic acid amide derivatives as modulators of the histamine H3 receptor, suggesting potential applications in neurological and psychiatric disorders. google.com
Thrombin Receptors : Dibasic benzo[b]thiophene derivatives have been investigated as active site-directed thrombin inhibitors, demonstrating the scaffold's ability to interact with serine proteases involved in the coagulation cascade. nih.gov
| Derivative Class | Receptor Target | Biological Effect | Reference |
|---|---|---|---|
| Thiophene-3-benzamides | Estrogen Receptor (ER) | Antagonist activity; cytotoxic to ER-positive breast cancer cells. nih.govdntb.gov.ua | nih.govdntb.gov.ua |
| 6-OH-benzothiophenes | Estrogen Receptor α (ERα) | Designed as selective estrogen receptor covalent antagonists (SERCAs). nih.gov | nih.gov |
| Benzo[b]thiophene-2-carboxylic acid amides | Histamine H3 Receptor | Developed as receptor modulators. google.com | google.com |
| Dibasic benzo[b]thiophenes | Thrombin | Potent, active site-directed inhibitors. nih.gov | nih.gov |
Enzyme Inhibition Studies (e.g., Thrombin, H+/K+ ATPase, AANAT)
Derivatives of the benzo[b]thiophene scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases.
Arylalkylamine N-acetyltransferase (AANAT) Inhibition:
Arylalkylamine N-acetyltransferase (AANAT) is a critical enzyme in the biosynthesis of melatonin, and its inhibition is a potential therapeutic strategy for disorders like seasonal affective disorders and obesity. nih.govtandfonline.com Research into novel AANAT inhibitors has led to the design and synthesis of benzo[b]thiophene derivatives. One such derivative demonstrated significant inhibitory activity against AANAT with a half-maximal inhibitory concentration (IC50) of 1.4 µM. nih.govtandfonline.comtandfonline.comresearchgate.net This finding highlights the potential of the benzo[b]thiophene core in the development of specific AANAT inhibitors.
Other Enzyme Inhibition:
The versatility of the benzo[b]thiophene scaffold extends to the inhibition of other enzymes. For instance, certain benzo[b]thiophene derivatives have been synthesized and evaluated as inhibitors of alkaline phosphatases, which are implicated in conditions like osteoarthritis. nih.gov Specifically, benzothiopheno-tetramisole and benzothiopheno-2,3-dehydrotetramisole have shown inhibitory activity against tissue non-specific alkaline phosphatase (TNAP) with apparent inhibition constants (Ki) of 85 µM and 135 µM, respectively. nih.gov
Furthermore, novel benzo[b]thiophene derivatives have been discovered as potent and narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, protein kinases linked to chronic human diseases. nih.gov Optimized compounds from this class have shown high potency and cell permeability, offering valuable tools for studying the cellular functions of these kinases. nih.gov Benzo[b]thiophene-chalcone hybrids have also been identified as inhibitors of cholinesterases, with some compounds showing inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com
While specific studies on the inhibition of Thrombin and H+/K+ ATPase by this compound derivatives are not extensively documented in the provided search results, the demonstrated activity against a range of other enzymes underscores the potential of this chemical class as a source of novel enzyme inhibitors.
Table 1: Enzyme Inhibitory Activity of Benzo[b]thiophene Derivatives
| Derivative Class | Target Enzyme | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Benzo[b]thiophene derivative | Arylalkylamine N-acetyltransferase (AANAT) | IC50 = 1.4 µM | nih.govtandfonline.comtandfonline.comresearchgate.net |
| Benzothiopheno-tetramisole | Tissue Non-specific Alkaline Phosphatase (TNAP) | Ki = 85 µM | nih.gov |
| Benzothiopheno-2,3-dehydrotetramisole | Tissue Non-specific Alkaline Phosphatase (TNAP) | Ki = 135 µM | nih.gov |
| Benzo[b]thiophene-chalcone hybrid | Acetylcholinesterase (AChE) | - | mdpi.com |
| Benzo[b]thiophene-chalcone hybrid | Butyrylcholinesterase (BChE) | - | mdpi.com |
| Benzo[b]thiophene derivative | DYRK1A/DYRK1B | Potent Inhibition | nih.gov |
Anti-inflammatory and Antioxidant Activities
Inflammation and oxidative stress are underlying factors in a multitude of chronic diseases. Thiophene and benzo[b]thiophene derivatives have emerged as a promising class of compounds with both anti-inflammatory and antioxidant properties.
The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). scilit.com A comprehensive review highlighted that new hybrid molecules combining benzo[b]thiophene with other scaffolds have been developed as dual COX-1/2 and 5-LOX inhibitors. scilit.com This dual inhibition is a desirable characteristic for anti-inflammatory agents, as it can lead to a broader spectrum of activity and potentially fewer side effects compared to selective COX-2 inhibitors.
Research has also focused on the antioxidant potential of benzo[b]thiophene derivatives. A study on benzo[b]thiophen-3-ol derivatives revealed that most of these compounds possess a discrete antioxidant and chelating potential, in addition to their primary activity as monoamine oxidase (MAO) inhibitors. nih.gov This antioxidant activity can contribute to their neuroprotective effects by mitigating oxidative stress in the brain. nih.gov The mechanism of antioxidant action for some benzo[b]thiophene derivatives involves the production of reactive oxygen species (ROS) in pathogens, as observed in a study on their effect on S. aureus. digitellinc.com
Table 2: Anti-inflammatory and Antioxidant Activity of Benzo[b]thiophene Derivatives
| Activity | Mechanism/Target | Derivative Class | Reference |
|---|---|---|---|
| Anti-inflammatory | Dual COX-1/2 and 5-LOX inhibition | Benzo[b]thiophene hybrids | scilit.com |
| Antioxidant | Chelating potential, ROS production | Benzo[b]thiophen-3-ol derivatives | nih.govdigitellinc.com |
Antiviral Properties (e.g., Anti-norovirus activity)
The emergence of viral infections with limited treatment options necessitates the discovery of novel antiviral agents. While direct studies on this compound are limited, research on related thiophene-containing scaffolds has shown promise in the context of antiviral activity, particularly against norovirus.
Norovirus is a leading cause of acute gastroenteritis worldwide, and currently, there are no approved vaccines or antiviral treatments. Research has focused on identifying small-molecule inhibitors of viral replication. Although not directly a this compound derivative, a study on the anti-norovirus activity of pyranobenzopyrone compounds is relevant as it points to the potential of targeting host factors for antiviral therapy. This study suggests that the inhibition of acyl-coenzyme A:cholesterol acyltransferase-1 (ACAT1) may be important in norovirus infection.
More directly related to the thiophene scaffold, a separate line of research has explored the development of non-nucleoside inhibitors of the norovirus polymerase. These compounds are characterized by a terminal thiophene ring, indicating the importance of this moiety for antiviral activity.
While further research is needed to specifically evaluate the anti-norovirus potential of this compound derivatives, the existing data on related thiophene-containing compounds provide a rationale for their investigation in this therapeutic area.
Other Reported Biological Activities (e.g., Anti-leishmanial, Anthelmintic, Neuroprotective, Antidiabetic)
Beyond the activities detailed above, derivatives of the benzo[b]thiophene scaffold have been investigated for a variety of other biological effects, highlighting their broad therapeutic potential.
Anti-leishmanial Activity:
Leishmaniasis is a parasitic disease with significant global impact and a pressing need for new treatments. Several studies have demonstrated the anti-leishmanial potential of thiophene and its derivatives. A study on a 2-amino-thiophene derivative, SB-200, showed effective inhibition of various Leishmania species, including L. braziliensis, L. major, and L. infantum, with IC50 values in the low micromolar range. researchgate.netnih.gov The anti-amastigote activity of SB-200 was also significant, with an IC50 of 2.85 µM. nih.gov Another study on benzothiopyrane derivatives, which share a similar bicyclic sulfur-containing core, also identified compounds with potent anti-leishmanial activity against Leishmania (V) panamensis. mdpi.com These findings suggest that the benzo[b]thiophene scaffold is a promising starting point for the development of new anti-leishmanial drugs.
Anthelmintic Activity:
While specific data on the anthelmintic activity of this compound derivatives is not available in the provided search results, the broader class of benzo[b]thiophene derivatives has been reported to possess this activity. nih.gov This suggests a potential avenue for future research into the development of new treatments for parasitic worm infections.
Neuroprotective Activity:
The neuroprotective effects of benzo[b]thiophene derivatives have been linked to their antioxidant and enzyme-inhibiting properties. As mentioned earlier, benzo[b]thiophen-3-ol derivatives have shown potential as neuroprotective agents through their ability to inhibit monoamine oxidase B (MAO-B) and exert antioxidant effects. nih.gov Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease. Furthermore, the ability of some derivatives to act as alternative mitochondrial electron transfer carriers and reduce superoxide (B77818) production contributes to their neuroprotective profile. scispace.comnih.govresearchgate.net
Antidiabetic Activity:
The potential of benzo[b]thiophene derivatives in the management of diabetes has also been explored. One study focused on the synthesis and evaluation of benzo[b]thiophene-based small molecules as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia. While not specifically mentioning 7-methyl derivatives, this research indicates that the benzo[b]thiophene scaffold can be a template for designing new antidiabetic agents.
Table 3: Other Reported Biological Activities of Benzo[b]thiophene and Thiophene Derivatives
| Activity | Target/Organism | Derivative Class | Activity (IC50) | Reference |
|---|---|---|---|---|
| Anti-leishmanial | Leishmania braziliensis | 2-Amino-thiophene (SB-200) | 4.25 µM | researchgate.netnih.gov |
| Anti-leishmanial | Leishmania major | 2-Amino-thiophene (SB-200) | 4.65 µM | researchgate.netnih.gov |
| Anti-leishmanial | Leishmania infantum | 2-Amino-thiophene (SB-200) | 3.96 µM | researchgate.netnih.gov |
| Anti-leishmanial | Leishmania (V) panamensis | Benzothiopyrane derivatives | < 40 µM | mdpi.com |
| Neuroprotective | Monoamine Oxidase B (MAO-B) | Benzo[b]thiophen-3-ol derivatives | - | nih.gov |
| Neuroprotective | Mitochondrial electron transfer | Methylene blue and derivatives | - | scispace.comnih.govresearchgate.net |
| Antidiabetic | α-amylase | Benzo[b]thiophene-based small molecules | - | - |
| Anthelmintic | - | Benzo[b]thiophene derivatives | - | nih.gov |
Applications in Chemical Science and Technology Beyond Biology
Role in Materials Science and Organic Electronics
The fused aromatic system of benzo[b]thiophene is a promising platform for creating advanced organic materials with tailored electronic and photophysical properties.
The benzo[b]thiophene core is integral to a class of high-performance organic semiconductors. nih.gov Thienoacenes, which are rigid, planar molecules formed by fusing thiophene (B33073) and other aromatic rings, have been a focus of materials chemistry for their potential in devices like organic field-effect transistors (OFETs). nih.gov While early thienoacenes showed moderate performance, derivatives of acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (B83047) (BTBT) have demonstrated superior capabilities, affording OFETs with very high mobilities. nih.gov
Researchers have developed various BTBT derivatives that serve as highly effective organic semiconductors. nih.gov For instance, the introduction of different substituent groups has led to materials with high charge carrier mobilities and stability in ambient conditions. nih.govrsc.org A new small molecule organic semiconductor incorporating an amino benzo[b]thiophene donor and a methylene-malononitrile acceptor demonstrated a high open-circuit voltage, achieving a power conversion efficiency of 4.01% in solution-processed organic solar cells. rsc.org The molecular packing at the interface between the semiconductor and the substrate is a key factor for optimizing device performance. rsc.org
Table 1: Performance of Selected Benzo[b]thiophene-Based Organic Semiconductors
| Compound | Application | Reported Hole Mobility (cm²/V·s) | Reference |
|---|---|---|---|
| 2,7-diphenyl-BTBT (DPh-BTBT) | Vapor-deposited OFET | Up to 2.0 | nih.gov |
| Dialkyl-BTBTs (Cn-BTBTs) | Solution-processed OFET | > 1.0 | nih.gov |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and derivatives | OFET | > 3.0 | nih.gov |
| 2-(4-hexylphenyl) acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (C6-Ph-BTBT) | Polycrystalline OFET | 4.6 | rsc.org |
This table presents data for benzo[b]thiophene derivatives to illustrate the potential of the core structure, as direct data for 7-Methylbenzo[b]thiophen-3-amine is not available.
While the benzo[b]thiophene core is a known chromophore, specific photonic applications for this compound are not extensively documented in current literature. The development of thionaphthene-2,3-dialkyl esters, which are precursors to cyclohydrazides useful as indicators, highlights the potential of the broader benzothiophene family in applications requiring specific optical responses. acs.org
Catalytic Applications
There is limited available research describing the use of this compound as a catalyst. The synthesis of the benzothiophene ring system itself, however, can be achieved through various catalytic methods. These include visible light photoredox catalysis to react o-methylthio-arenediazonium salts with alkynes acs.org and palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org In these instances, the benzo[b]thiophene derivative is the product of the catalytic reaction, not the agent of catalysis.
Use as Chemical Probes for Biological Systems
The rigid, fluorescent nature of certain heterocyclic systems makes them ideal candidates for chemical probes. While direct applications of this compound as a probe are not widely reported, closely related benzothiophene and benzothiazole (B30560) derivatives have been successfully developed for sensing and imaging. nih.govnih.gov
For example, a dual-functional fluorescent probe based on a benzothiophene structure was designed for the simultaneous detection of cellular polarity and cyanide (CN⁻). nih.gov This probe exhibits near-infrared (NIR) emission that changes based on solvent polarity and displays a "turn-on" fluorescence signal in the presence of cyanide, with a low detection limit of 22 nM. nih.gov Similarly, benzothiazole derivatives have been synthesized as fluorescent probes to detect the protein aggregates of β-amyloid and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov Another benzothiazole-based probe was developed for imaging biothiols in living cells, showing a 148-fold increase in fluorescence upon detection. mdpi.com
Table 2: Examples of Benzothiophene/Benzothiazole-Based Chemical Probes
| Probe Type | Analyte(s) | Key Feature | Detection Limit | Reference |
|---|---|---|---|---|
| Benzothiophene-based | Polarity & Cyanide (CN⁻) | Dual-functional, turn-on fluorescence | 22 nM (for CN⁻) | nih.gov |
| Benzothiazole-based | β-Amyloid & α-Synuclein aggregates | Binds to protein deposits | Kd = 40-353 nM | nih.gov |
This table shows examples from related compound families to demonstrate the utility of the core scaffold in probe design.
Emerging Applications in Environmental Remediation (e.g., Photocatalysis)
In the context of environmental remediation, benzo[b]thiophene and its derivatives are more often the target of removal rather than the active agent. applicationwire.com As sulfur-containing aromatic compounds found in fossil fuels, they contribute to air pollution when burned. applicationwire.com Consequently, significant research has focused on their degradation. applicationwire.comresearchgate.net
Photocatalysis has emerged as an efficient method for breaking down these refractory sulfur compounds. researchgate.net Studies have shown the successful photocatalytic oxidation and degradation of benzothiophene (BT) and dibenzothiophene (B1670422) (DBT) using catalysts like gold nanoparticles supported on titania (Au/TiO₂) under UV radiation. researchgate.net The photocatalytic process enhances the generation of oxidizing species, leading to the destruction of the pollutant. researchgate.net Therefore, the role of the benzo[b]thiophene structure in this area is primarily as a substrate for environmental cleanup technologies, not as a photocatalyst for remediation.
Challenges and Future Research Directions
Synthetic Challenges in Diverse Derivatization and Scale-Up
The primary challenge in harnessing the potential of 7-Methylbenzo[b]thiophen-3-amine lies in the development of versatile and efficient synthetic methodologies for creating a diverse library of derivatives. The benzo[b]thiophene core is known for its reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.com However, achieving regioselectivity—the ability to add new functional groups at specific positions—is a significant hurdle, especially with the existing substituents on the ring. acs.org
Key challenges include:
Selective Functionalization: Developing methods to modify the benzene (B151609) or thiophene (B33073) ring without disturbing the existing methyl and amine groups is critical. Many standard synthetic conditions are harsh and may not be compatible with the amine functionality. acs.orgacs.org
Scale-Up: Laboratory-scale syntheses, such as microwave-assisted methods that have proven effective for 3-aminobenzo[b]thiophenes, often face significant challenges when transitioning to industrial-scale production. rsc.org Issues related to cost-effectiveness, reagent availability, and process safety become paramount. numberanalytics.com Overcoming the complexities of multi-step syntheses to produce large quantities of the target compound for extensive testing remains a major obstacle.
Future synthetic research should focus on novel catalytic systems that operate under milder conditions and offer high regioselectivity. acs.org Exploring one-pot reactions and domino sequences could also streamline the synthesis of complex derivatives, making the process more efficient and scalable. ccspublishing.org.cn
Comprehensive Mechanistic Elucidation of Biological Actions
While various benzo[b]thiophene derivatives have been identified as potent inhibitors of enzymes like kinases (e.g., MK2, PIM kinases) and monoamine oxidases (MAOs), the precise molecular mechanisms underlying these activities are often not fully understood. rsc.orgnih.gov For this compound and its future derivatives, a deep and comprehensive elucidation of their biological mechanisms will be crucial for therapeutic development.
Future research must move beyond simple inhibition assays to:
Identify Direct Binding Partners: Utilizing techniques like proteomics and chemical probes to confirm the direct molecular targets within the cell.
Map Downstream Pathways: Determining how the interaction with a primary target (e.g., a specific kinase) translates into a broader cellular response. For instance, inhibitors of the RhoA/ROCK pathway have been shown to affect the phosphorylation of downstream proteins like the myosin light chain, but the complete network of interactions is complex. nih.gov
Understand Off-Target Effects: Characterizing any unintended interactions with other proteins, which is vital for predicting potential side effects and ensuring the safety of a drug candidate.
A thorough mechanistic understanding is indispensable for explaining a compound's efficacy and for the rational design of second-generation molecules with improved properties.
Rational Design of Derivatives with Enhanced Selectivity and Potency
The ultimate goal of derivatization is to create new molecules with superior biological activity. Rational design, guided by structure-activity relationships (SAR), is key to achieving this. SAR studies on related benzo[b]thiophenes have shown that the nature and position of substituents can dramatically influence potency and selectivity. nih.govsemanticscholar.org For example, specific substitutions on the benzo[b]thiophene scaffold have led to derivatives with significantly enhanced activity against Candida albicans or improved selectivity for the MAO-B isoform over MAO-A. nih.govnih.gov
Future directions in rational design should involve:
Systematic SAR Studies: Synthesizing and testing a matrix of derivatives where substituents at various positions on the this compound core are systematically altered. This will help to map out the chemical features that are critical for biological activity.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve pharmacokinetic properties. For instance, the benzo[b]thiophene ring itself can be considered a bioisostere of a naphthalene (B1677914) ring. nih.gov
Target-Specific Design: As the primary biological targets are identified, derivatives can be designed to optimize interactions with the target's binding site, thereby increasing potency and selectivity.
This approach transforms the search for better drugs from a process of random screening to one of informed and targeted design.
Exploration of Novel Therapeutic Areas and Biological Targets
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with a vast range of applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. rsc.orgresearchgate.netnih.gov Derivatives have shown activity against a multitude of targets, such as various enzymes, receptors, and signaling pathways. rsc.orgnih.gov
This versatility suggests that this compound and its derivatives could have therapeutic potential in numerous areas beyond those already explored. A key future direction is the systematic screening of these new compounds against a wide panel of biological targets. Potential areas for exploration include:
Neurodegenerative Diseases: Given that benzo[b]thiophen-3-ol derivatives are effective MAO-B inhibitors, exploring analogs of this compound for diseases like Parkinson's is a logical step. nih.govresearchgate.net
Oncology: The role of benzo[b]thiophenes as kinase and RhoA/ROCK pathway inhibitors makes them attractive candidates for developing new cancer therapies, particularly those aimed at inhibiting metastasis. rsc.orgnih.gov
Infectious Diseases: With the rise of antimicrobial resistance, novel agents are desperately needed. Benzo[b]thiophene acylhydrazones have demonstrated activity against multidrug-resistant Staphylococcus aureus, highlighting a promising avenue for investigation. nih.gov
Broad-based screening and a willingness to investigate unexpected activities could uncover entirely new therapeutic applications for this class of compounds.
Development of Advanced Analytical Tools for Complex Biological Matrices
To evaluate a potential drug's behavior in a living system, robust analytical methods are required. These methods are essential for pharmacokinetic studies, which measure how a drug is absorbed, distributed, metabolized, and excreted (ADME). For sulfur-containing heterocyclic compounds like this compound, developing sensitive and specific analytical tools capable of detecting the parent compound and its metabolites in complex biological samples (e.g., blood, urine, tissue) is a critical challenge.
Future research should focus on:
High-Sensitivity HPLC Methods: High-performance liquid chromatography (HPLC) is a standard technique, but its sensitivity for amines can be low. The development of pre-column derivatization techniques, where a fluorescent or UV-absorbing tag is attached to the amine before analysis, can significantly improve detection limits. thermofisher.com
Mass Spectrometry-Based Assays: Liquid chromatography-mass spectrometry (LC-MS) offers high selectivity and sensitivity and is the gold standard for quantifying drugs and their metabolites in biological fluids. Developing and validating LC-MS methods for this compound will be essential for preclinical and clinical development.
Metabolite Identification: Identifying the structures of metabolites is crucial for understanding the compound's fate in the body and for assessing the safety of any metabolic products.
Without these advanced analytical tools, it is impossible to properly study and develop a promising compound into a viable therapeutic agent.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The integration of computational modeling with experimental chemistry and biology can dramatically accelerate the drug discovery process. In silico techniques are increasingly used to predict the properties of molecules before they are ever synthesized, saving significant time and resources.
For the this compound scaffold, this integrated approach should include:
Predictive ADME Modeling: Using software tools to predict pharmacokinetic properties like gastrointestinal absorption and blood-brain barrier penetration can help prioritize which derivatives are most likely to have favorable drug-like characteristics. researchgate.net
Molecular Docking and Dynamics: Computational docking simulations can predict how a derivative might bind to the active site of a target protein. nih.govnih.gov This information provides insights into the mechanism of action and can guide the rational design of more potent and selective inhibitors.
Iterative Design-Synthesize-Test-Analyze Cycles: The most powerful approach involves a feedback loop where computational models are used to design a small number of high-priority compounds. These are then synthesized and tested experimentally. The experimental results are, in turn, used to refine the computational models, leading to better predictions in the next cycle.
By combining the predictive power of computational chemistry with the definitive results of experimental validation, the path from initial hit to optimized lead can be navigated more efficiently.
Conclusion
Summary of Key Research Findings on 7-Methylbenzo[b]thiophen-3-amine
Research into this compound and its related structures has revealed a scaffold of significant interest in medicinal chemistry. The benzo[b]thiophene core is a recurring motif in compounds exhibiting a wide array of biological activities. mdpi.com Studies have successfully synthesized various derivatives, demonstrating the versatility of the 3-aminobenzo[b]thiophene structure as a building block. For instance, microwave-assisted synthesis methods have been developed to rapidly produce 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate, showcasing an efficient route to this class of compounds. rsc.org
Derivatives of the closely related 3-aminobenzo[b]thiophene have been extensively investigated. These investigations have led to the discovery of potent biological agents. For example, certain 2-amino-3-aroylbenzo[b]thiophene derivatives, positional isomers of the 3-amino series, have been identified as powerful antimitotic agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov Specifically, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene showed activity at subnanomolar concentrations. nih.gov This highlights the potential of the methylated benzo[b]thiophene backbone in designing highly active compounds.
Furthermore, the benzo[b]thiophene nucleus is a key component in the development of inhibitors for various enzymes. Derivatives of benzo[b]thiophen-3-ol have been synthesized and evaluated as inhibitors of human monoamine oxidase (hMAO), with many showing high selectivity for the MAO-B isoform, an important target in the treatment of neurodegenerative diseases. nih.govresearchgate.net Additionally, other derivatives have been explored as antimicrobial agents, with some showing efficacy against multidrug-resistant Staphylococcus aureus. mdpi.comnih.gov The core structure is also being investigated for its potential in targeting pathways like RhoA/ROCK for anticancer applications. nih.gov
Outlook on the Potential of this compound in Future Academic Research and Discovery
The established synthetic feasibility and the diverse biological activities associated with the benzo[b]thiophene scaffold position this compound as a compound with considerable potential for future research. The methyl group at the 7-position offers a specific substitution pattern that can be exploited to fine-tune the pharmacological profile of new derivatives, potentially leading to improved selectivity and potency.
Future academic research could focus on several promising avenues:
Expansion of Chemical Space: A primary focus will likely be the synthesis of novel derivatives of this compound. By modifying the amine group and exploring further substitutions on the aromatic ring, researchers can generate extensive libraries for biological screening. The use of efficient synthetic methodologies, such as microwave-assisted reactions, will be crucial in this endeavor. rsc.org
Kinase Inhibitor Development: Given that various benzo[b]thiophene scaffolds have been successfully developed into kinase inhibitors, a key area of future research will be the design and synthesis of this compound derivatives as inhibitors of specific kinases implicated in cancer and other diseases. rsc.org
Neurological and Antimicrobial Applications: Building on the demonstrated activity of related compounds, further exploration of this scaffold in the context of neurodegenerative diseases (e.g., as MAO-B inhibitors) and as a source of new antimicrobial agents is warranted. mdpi.comnih.govnih.gov The specific 7-methyl substitution could offer advantages in terms of metabolic stability or target interaction.
Structural Biology: To better understand the mechanism of action, co-crystallization studies of active derivatives with their biological targets (such as tubulin or various kinases) will be invaluable. nih.gov These studies can elucidate key binding interactions and guide the rational design of next-generation compounds with enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
